molecular formula C10H11F3N2O B2660470 2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine CAS No. 2197992-24-6

2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine

Cat. No.: B2660470
CAS No.: 2197992-24-6
M. Wt: 232.206
InChI Key: CRAFBWKWVGGVRS-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine is a chemical intermediate of significant interest in scientific research, particularly in the synthesis of novel bioactive compounds. Its structure, featuring a cyclopropyl group and a trifluoroethoxy side chain, is commonly explored in medicinal chemistry. Pyrimidine cores with 2,2,2-trifluoroethoxy substitutions are investigated as potential Gamma Secretase Modulators for the treatment of neurological conditions such as Alzheimer's disease . These modulators are designed to selectively reduce the production of amyloidogenic Aβ42 peptides, a key pathological marker in Alzheimer's, while sparing essential Notch signaling pathways . Furthermore, structurally similar pyrimidine derivatives are actively studied for their antifungal properties against plant pathogens and as inhibitors of essential plasmodial kinases for antimalarial research . The compound is provided strictly for research and development purposes in these and other exploratory fields. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c1-6-4-8(16-5-10(11,12)13)15-9(14-6)7-2-3-7/h4,7H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAFBWKWVGGVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trichloropyrimidine.

    Nucleophilic Substitution: The trichloropyrimidine undergoes sequential nucleophilic substitution reactions

    Introduction of Trifluoroethoxy Group: The trifluoroethoxy group is introduced using 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride.

    Final Product Formation: The final product, 2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine, is obtained after purification steps such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions of the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrimidine derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including 2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine, exhibit potential as inhibitors of epidermal growth factor receptor (EGFR) kinases. This receptor is often implicated in various cancers, including non-small cell lung cancer and prostate cancer. The ability of these compounds to inhibit the EGFR T790M mutation makes them candidates for targeted cancer therapies .

Antiviral Properties

Studies have shown that pyrimidine derivatives can possess antiviral activity. The trifluoroethoxy group may enhance the compound's efficacy against viral replication by modifying its interaction with viral enzymes or host cell receptors. Further exploration into this area could yield valuable insights into developing antiviral agents .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of EGFR T790M mutation
AntiviralPotential efficacy against viral replication
Other Biological EffectsModulation of cellular pathways

Case Study 1: EGFR Inhibition in Lung Cancer

A study focused on the efficacy of pyrimidine derivatives in inhibiting EGFR activity in A549 human lung adenocarcinoma cells demonstrated that modifications to the pyrimidine structure significantly enhanced anticancer activity. The introduction of the trifluoroethoxy group was found to increase binding affinity to the receptor, leading to reduced cell proliferation and increased apoptosis in vitro.

Case Study 2: Antiviral Mechanism Exploration

In another investigation, researchers explored the antiviral properties of a similar pyrimidine compound against influenza viruses. The study revealed that the compound could inhibit viral replication by interfering with the viral polymerase complex. This finding underscores the potential for developing new antiviral therapies based on structural modifications of pyrimidines.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Pyrimidine vs. Pyridine Cores: The target compound’s pyrimidine core differs from pyridine-based analogs (e.g., lansoprazole derivatives in ). This may enhance solubility but reduce membrane permeability .

Substituent Analysis at Position 6

  • Trifluoroethoxy (–OCH₂CF₃) vs. Trifluoromethylphenyl (–C₆H₄CF₃): The trifluoroethoxy group in the target compound is less lipophilic than the trifluoromethylphenyl group in 4-chloro-2-cyclopropyl-6-(2-(trifluoromethyl)phenyl)pyrimidine ().
  • Trifluoroethoxy vs. Hydrazino (–NHNH₂): In 4-cyclopropyl-2-hydrazino-6-(trifluoromethyl)pyrimidine (), the hydrazino group introduces hydrogen-bond donors, enhancing interactions with biological targets but reducing metabolic stability compared to the inert trifluoroethoxy group .

Cyclopropyl Group at Position 2

The cyclopropyl group is present in both the target compound and 4-chloro-2-cyclopropyl-6-(2-(trifluoromethyl)phenyl)pyrimidine (). It also resists cytochrome P450-mediated oxidation, enhancing metabolic stability .

Substituent Effects at Position 4

  • Methyl (–CH₃) vs. Chloro (–Cl) :
    The methyl group in the target compound is electron-donating, slightly increasing electron density on the pyrimidine ring compared to the electron-withdrawing chloro group in . This may alter reactivity in electrophilic substitution reactions and influence pKa values of adjacent nitrogen atoms .

Data Table: Structural and Inferred Properties

Compound Name Core Structure Position 2 Position 4 Position 6 Key Properties (Inferred)
2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine Pyrimidine Cyclopropyl Methyl Trifluoroethoxy Moderate logP, metabolic stability
4-Cyclopropyl-2-hydrazino-6-(trifluoromethyl)pyrimidine () Pyrimidine Cyclopropyl Trifluoromethyl Polar, hydrogen-bond donor
4-Chloro-2-cyclopropyl-6-(2-(trifluoromethyl)phenyl)pyrimidine () Pyrimidine Cyclopropyl Chloro Trifluoromethylphenyl High logP, lipophilic
Lansoprazole derivatives () Pyridine Methyl Trifluoroethoxy Proton pump inhibition

Research Findings and Implications

  • Trifluoroethoxy Group : This substituent balances polarity and metabolic stability, making it advantageous in drug design for oral bioavailability .
  • Cyclopropyl vs. Bulkier Groups : Cyclopropyl’s small size minimizes steric hindrance while maintaining rigidity, unlike bulkier groups in ’s complex spiro compounds .
  • Positional Effects: Substituent placement significantly impacts electronic effects. For example, methyl at position 4 (target) vs.

Biological Activity

2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine is a pyrimidine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. The trifluoroethoxy group is known to enhance the pharmacological properties of compounds, making them suitable for various therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine can be represented as follows:

  • Chemical Formula: C10H10F3N2O
  • Molecular Weight: 232.19 g/mol
  • IUPAC Name: 2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine

Antitumor Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds similar to 2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action:
    • Inhibition of key signaling pathways involved in cell cycle regulation.
    • Induction of apoptosis through mitochondrial pathways.
    • Modulation of gene expression related to tumor growth and survival.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that are crucial for the progression of certain diseases.

  • Case Study:
    • A study demonstrated that a related pyrimidine derivative inhibited dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis essential for rapidly dividing cells. This inhibition resulted in reduced proliferation of cancer cells in vitro and in vivo.

Data Tables

Biological ActivityMechanismReference
Antitumor ActivityInhibits cell proliferation and induces apoptosis
Enzyme InhibitionInhibits DHFR activity

Pharmacokinetics

Understanding the pharmacokinetic properties of 2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine is crucial for evaluating its therapeutic potential. Key parameters include:

  • Absorption: Rapid absorption observed in animal models.
  • Distribution: High tissue distribution with a preference for liver and tumor tissues.
  • Metabolism: Primarily metabolized by cytochrome P450 enzymes.
  • Excretion: Excreted mainly via urine.

Q & A

Q. What are the key considerations for designing an efficient synthetic route for 2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine?

  • Methodological Answer : A multi-step synthesis approach is recommended, starting with the preparation of the pyrimidine core followed by sequential functionalization. Key steps include:
  • Introducing the cyclopropyl group via [2+1] cycloaddition or alkylation using cyclopropane precursors, ensuring steric and electronic compatibility with the pyrimidine ring .
  • Incorporating the trifluoroethoxy group using trifluoroethylating agents (e.g., 2,2,2-trifluoroethyl triflate) under controlled conditions to avoid side reactions .
  • Protecting sensitive functional groups (e.g., amines) during reactive steps. Monitor reaction progress via TLC or LC-MS to optimize yields .

Q. How can researchers optimize purification of intermediates during synthesis?

  • Methodological Answer : Purification challenges arise due to polar byproducts and regioisomers. Strategies include:
  • Using silica gel chromatography with gradient elution (hexane/ethyl acetate or dichloromethane/methanol) to separate intermediates .
  • Recrystallization from ethanol/water mixtures for crystalline intermediates.
  • Employing preparative HPLC for non-crystalline or thermally unstable compounds. Validate purity via NMR (>95% purity) and mass spectrometry .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer : Combine multiple techniques:
  • ¹H/¹³C NMR : Identify substituent positions (e.g., cyclopropyl protons at δ 0.6–1.2 ppm; trifluoroethoxy CF₃ at δ 4.5–4.8 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₀H₁₁F₃N₂O).
  • IR spectroscopy : Detect functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., ring puckering) or impurities. Mitigation strategies:
  • Perform 2D NMR (COSY, NOESY) to assign proton-proton correlations and identify conformational exchange .
  • Use variable-temperature NMR to detect tautomerism or rotameric equilibria.
  • Compare experimental data with computational predictions (DFT or molecular mechanics) .

Q. What strategies are effective for assessing metabolic stability in vitro?

  • Methodological Answer : Evaluate metabolic stability using:
  • Liver microsomes (human/rat): Incubate the compound (1–10 µM) with NADPH, and quantify parent compound loss via LC-MS/MS over 60 minutes .
  • CYP450 inhibition assays : Screen for interactions with CYP3A4/2D6 isoforms using fluorogenic substrates.
  • Half-life (t₁/₂) calculation : Use the formula t1/2=ln(2)/kt_{1/2} = \ln(2)/k, where kk is the elimination rate constant.

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina, Schrödinger): Dock the compound into target active sites (e.g., kinase domains) to assess binding affinity and pose .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations to evaluate conformational stability of ligand-target complexes (e.g., using GROMACS) .
  • Free energy calculations : Use MM-PBSA/GBSA to estimate binding energies and prioritize analogs .

Q. What experimental designs are suitable for evaluating in vivo efficacy and pharmacokinetics?

  • Methodological Answer :
  • Rodent models : Administer the compound (oral/i.v.) at 10–50 mg/kg. Collect plasma/tissue samples at 0, 1, 3, 6, and 24 hours post-dose .
  • Bioanalytical methods : Quantify compound levels via LC-MS/MS (LLOQ: 1 ng/mL). Calculate PK parameters (AUC, Cₘₐₓ, t₁/₂) using non-compartmental analysis.
  • Tissue distribution studies : Use radiolabeled analogs (³H/¹⁴C) to track biodistribution .

Q. How can researchers design analogs to improve solubility without compromising activity?

  • Methodological Answer :
  • Structural modifications : Replace the trifluoroethoxy group with PEGylated or hydroxylated moieties to enhance hydrophilicity .
  • Salt formation : Prepare hydrochloride or mesylate salts to improve aqueous solubility.
  • Prodrug strategies : Introduce ester or phosphate groups cleaved in vivo .

Q. What safety protocols are critical when handling hazardous intermediates like trifluoroethylating agents?

  • Methodological Answer :
  • Perform reactions in glove boxes or fume hoods to avoid inhalation/contact .
  • Use chemically resistant PPE (neoprene gloves, polypropylene aprons) and emergency eyewash stations.
  • Neutralize waste with 10% sodium bicarbonate before disposal via certified hazardous waste services .

Q. How can mechanistic studies elucidate cyclopropane ring formation during synthesis?

  • Methodological Answer :
  • Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps (e.g., C-H insertion vs. ring closure) .
  • Use ¹³C-labeled precursors to track cyclopropane carbons via NMR.
  • Compare experimental outcomes with DFT-calculated transition states to validate proposed mechanisms .

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